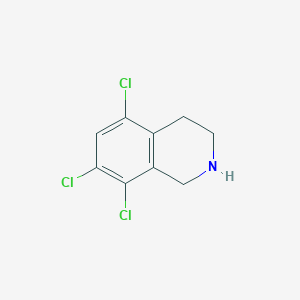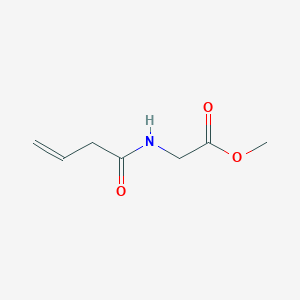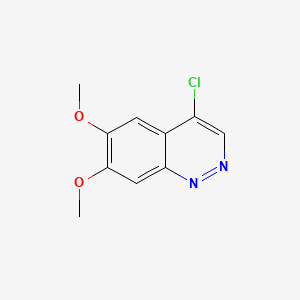
4-Chloro-6,7-dimethoxycinnoline
Vue d'ensemble
Description
4-Chloro-6,7-dimethoxycinnoline is a chemical compound with the CAS Number: 7357-26-8 . It has a molecular weight of 224.65 and its linear formula is C10H9ClN2O2 . It is a grey solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2/c1-14-9-3-6-7 (11)5-12-13-8 (6)4-10 (9)15-2/h3-5H,1-2H3 . The SMILES string is ClC1=CN=NC2=CC (OC)=C (OC)C=C12 .Physical And Chemical Properties Analysis
This compound is a grey solid . The storage temperature is 0-5°C .Applications De Recherche Scientifique
HPLC-Fluorescence Determination in Pharmaceuticals
4-Chloro-6,7-dimethoxycinnoline has been utilized as a fluorogenic labeling reagent in the HPLC-fluorescence determination of chlorophenols in pharmaceuticals. This method is particularly effective for detecting chlorocresol and chloroxylenol in cream and ointment formulations, offering a sensitive and specific analytical approach (Gatti et al., 1997).
Structural Analysis
In another study, the molecules of 4-amino-2-chloro-6,7-dimethoxyquinazoline were investigated, showing that they form base-paired N-H...N hydrogen-bonded dimers in the solid state. This research highlights the compound's structural properties, which can be significant for various scientific applications, especially in the field of molecular chemistry (Lai, Bo, & Huang, 1997).
Kinase Inhibitory Activity
This compound has also been identified as a key compound in the synthesis and study of Src kinase inhibitors. This is particularly relevant in the development of therapeutic agents for diseases where Src kinase activity is implicated, such as certain cancers (Boschelli et al., 2001).
Synthesis of Antihypertensive Drugs
The compound has also been used as a precursor in the synthesis of various antihypertensive drugs, highlighting its significance in pharmaceutical manufacturing. This demonstrates the versatility of this compound in drug development (Kumaraswamy et al., 2004).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of chloroanilines included this compound, providing insights into its behavior and potential applications in electrochemistry (Kádár et al., 2001).
Fluorescent Properties for Biomolecule Linking
A study on 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines derived from this compound demonstrated its potential for creating highly fluorescent molecules. These molecules can be linked to biomolecules and biopolymers, making them useful in various biochemical applications (Stadlbauer et al., 2009).
Antitumor and Antimicrobial Activity
Novel 4-substituted-6,7-dimethoxyquinazolines, which can be synthesized from this compound, have been investigated for their antitumor and antimicrobial activities. This points to the potential use of these compounds in developing new therapeutic agents (Kassab et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6,7-dimethoxycinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGQUQXHEOMDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223768 | |
| Record name | 4-Chloro-6,7-dimethoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7357-26-8 | |
| Record name | 4-Chloro-6,7-dimethoxycinnoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC38295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6,7-dimethoxycinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxycinnoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26E6R5M5R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






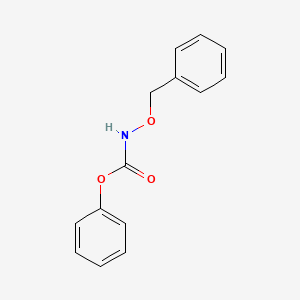
![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)
![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)



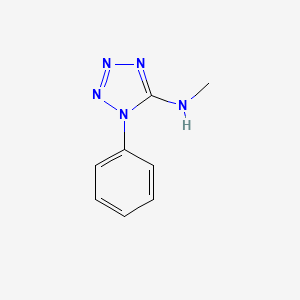
![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
![1-[4-(Propan-2-yl)phenyl]propan-2-one](/img/structure/B3056645.png)
